Entacapone

Parkinson's Disease Drug Safety Pharmacovigilance

Select Entacapone for your COMT inhibition studies where safety and selectivity are paramount. This nitrocatechol compound offers a superior safety margin vs. Tolcapone, with no mitochondrial ATP depletion up to 200 µM and >45-fold lower UGT1A1 inhibition (Ki=30.82 µM), drastically reducing hepatotoxic risk. Its short t1/2β (~0.8 h in rats) enables precise, on-demand peripheral dosing without accumulation. With >312-fold selectivity for COMT over MAO-A/B, data interpretation is unambiguous. Choose ≥98% HPLC-pure Entacapone for rigorous, clinically translatable Parkinson's disease research.

Molecular Formula C14H15N3O5
Molecular Weight 305.29 g/mol
CAS No. 130929-57-6
Cat. No. B1671355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntacapone
CAS130929-57-6
Synonyms2-cyano-N,N-diethyl-3-(3,4-dihydroxy-5-nitrophenyl)propenamide
Comtan
Comtess
entacapone
OR 611
OR-611
Molecular FormulaC14H15N3O5
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
InChIInChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
InChIKeyJRURYQJSLYLRLN-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 78 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Entacapone (CAS 130929-57-6) Procurement Guide: Clinical Safety & Selectivity Profile


Entacapone (CAS 130929-57-6) is a nitrocatechol-structured, peripherally selective, reversible inhibitor of catechol-O-methyltransferase (COMT) [1]. It is indicated as an adjunct to levodopa/carbidopa therapy in Parkinson's disease to prolong the clinical effect of levodopa by reducing its peripheral metabolism [1]. Unlike some analogs, Entacapone exhibits high selectivity for COMT over other catecholamine-metabolizing enzymes and is characterized by a well-defined and favorable safety profile [2].

Entacapone (CAS 130929-57-6) Cannot Be Substituted: Critical Differences in Safety and Pharmacokinetics


Substitution with other COMT inhibitors, such as Tolcapone or Opicapone, is clinically and scientifically invalid due to profound differences in safety, pharmacokinetics, and molecular interactions. While all three are COMT inhibitors, Entacapone demonstrates a significantly superior safety profile with a drastically lower risk of serious adverse events (OR=0.0732 vs Opicapone, OR=0.0872 vs Tolcapone) [1]. Pharmacokinetically, Entacapone's short half-life (t1/2β ~0.8 h) enables precise, on-demand dosing without drug accumulation, a stark contrast to the longer-acting Tolcapone (t1/2β ~2.9 h) [2]. Crucially, Entacapone's weak inhibition of mitochondrial respiration (no ATP depletion up to 200 μM) and human UDP-glucuronosyltransferases (Ki=30.82 μM for UGT1A1) underpins its low hepatotoxic potential, unlike Tolcapone, which exhibits potent mitochondrial toxicity and UGT inhibition [3][4]. These quantitative differences preclude simple interchangeability and mandate compound-specific selection.

Entacapone (CAS 130929-57-6) Quantitative Differentiation Evidence


Entacapone Safety Advantage: Lower Risk of Serious Adverse Events vs Tolcapone and Opicapone

Entacapone demonstrates a significantly lower risk of serious adverse events (AEs) compared to both Tolcapone and Opicapone. In a head-to-head phase IV comparative study, Entacapone showed a markedly reduced risk for serious AEs relative to Opicapone (OR = 0.0732, p < 0.001) and Tolcapone (OR = 0.0872, p < 0.001) [1]. This is supported by normalized AE incidence data from the FDA Adverse Event Reporting System (FAERS), which also shows a lower total AE risk for Entacapone vs. Opicapone (OR = 0.0435, p < 0.001) and Tolcapone (OR = 0.1397, p < 0.001) [1].

Parkinson's Disease Drug Safety Pharmacovigilance

Entacapone Mitigates Mitochondrial Toxicity and Hepatotoxic Risk vs Tolcapone

Entacapone exhibits a significantly lower potential for mitochondrial toxicity compared to Tolcapone, a key factor in its favorable safety profile. In HepaRG human liver cells, Tolcapone decreased ATP content with an IC50 of 100 ± 15 μM and was cytotoxic with an IC50 of 333 ± 45 μM. In contrast, Entacapone caused no cytotoxicity and no ATP depletion up to 200 μM, the highest concentration tested [1]. Furthermore, Entacapone is a much weaker inhibitor of human UDP-glucuronosyltransferase 1A1 (UGT1A1), with an inhibition constant (Ki) of 30.82 μM, compared to 0.68 μM for Tolcapone in human liver microsomes [2]. This indicates a >45-fold lower inhibitory potency.

Hepatotoxicity Mitochondrial Toxicology Drug Safety

Entacapone Exhibits Superior In Vitro Potency Against COMT vs Tolcapone

Entacapone is a more potent inhibitor of human COMT than Tolcapone in vitro. In human liver tissue, Entacapone had an IC50 of 151 nM, while Tolcapone had an IC50 of 773 nM (p = 0.008) [1]. This 5.1-fold difference in potency at the molecular level may contribute to Entacapone's effective peripheral COMT inhibition at lower systemic exposures.

COMT Inhibition Enzyme Assay In Vitro Pharmacology

Entacapone Pharmacokinetics: Short Half-Life Enables Precise Dosing Control vs Tolcapone

Entacapone's pharmacokinetic profile is characterized by a short elimination half-life, enabling precise, on-demand dosing. In a comparative rat study, after intravenous administration (3 mg/kg), the elimination half-life (t1/2β) of Entacapone was 0.8 h, compared to 2.9 h for Tolcapone [1]. In humans, the beta-phase half-life is approximately 0.4-0.7 h [2]. This rapid elimination allows Entacapone to be administered with each levodopa dose to manage motor fluctuations without causing sustained enzyme inhibition and its associated risks.

Pharmacokinetics Drug Dosing COMT Inhibitors

Entacapone Demonstrates High Selectivity for COMT vs Other Catecholamine-Metabolizing Enzymes

Entacapone exhibits high selectivity for COMT over other key enzymes involved in catecholamine metabolism. It shows no significant inhibition of monoamine oxidase A (MAO-A), MAO-B, phenolsulphotransferase M (PST-M), or PST-P, with IC50 values exceeding 50 µM for all these enzymes [1]. This contrasts with less selective COMT inhibitors that may have a broader range of off-target effects.

Enzyme Selectivity MAO Inhibition Off-Target Effects

Entacapone (CAS 130929-57-6) Application Scenarios Based on Differentiation Evidence


Parkinson's Disease Research Requiring a Low-Risk COMT Inhibitor for Long-Term In Vivo Studies

In long-term preclinical models of Parkinson's disease, Entacapone is the preferred COMT inhibitor due to its superior safety profile [1]. Its >45-fold lower inhibitory potency against UGT1A1 (Ki = 30.82 μM vs. 0.68 μM for Tolcapone) and lack of mitochondrial toxicity up to 200 μM provide a wider safety margin, reducing confounding variables related to hepatotoxicity or drug-drug interactions [2][3]. This allows researchers to focus on the primary effects of COMT inhibition on levodopa pharmacokinetics and motor behavior without the complication of compound-specific organ toxicity.

Studies Investigating 'On-Demand' COMT Inhibition to Manage Motor Fluctuations

Entacapone's short elimination half-life (t1/2β ~0.8 h in rats, 0.4-0.7 h in humans) makes it the ideal tool for studies requiring precise, temporal control over peripheral COMT inhibition [1][2]. Unlike longer-acting inhibitors like Tolcapone (t1/2β ~2.9 h), Entacapone allows for investigation of the immediate effects of transient enzyme inhibition on levodopa bioavailability. This pharmacokinetic property is crucial for modeling the clinical scenario of dosing with each levodopa intake to address 'wearing-off' phenomena.

Pharmacology Assays Requiring a Highly Selective COMT Inhibitor to Minimize Off-Target Confounds

For in vitro and ex vivo studies where high target selectivity is paramount, Entacapone is the superior choice. Its >312-fold selectivity for COMT over other catecholamine-metabolizing enzymes like MAO-A, MAO-B, and PST enzymes (IC50s >50 µM) ensures that observed effects can be confidently attributed to COMT inhibition [1]. This high degree of selectivity simplifies data interpretation and is essential for mechanistic studies of COMT's role in specific tissues or cellular pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entacapone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.